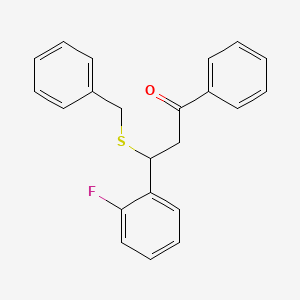![molecular formula C42H28 B12622566 1-[2,2-Di([1,1'-biphenyl]-4-yl)ethenyl]pyrene CAS No. 921599-46-4](/img/structure/B12622566.png)
1-[2,2-Di([1,1'-biphenyl]-4-yl)ethenyl]pyrene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2,2-Di([1,1’-biphenyl]-4-yl)ethenyl]pyrene is a complex organic compound characterized by its unique structure, which includes a pyrene core substituted with biphenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2,2-Di([1,1’-biphenyl]-4-yl)ethenyl]pyrene typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura cross-coupling reaction, which involves the coupling of a pyrene derivative with a biphenyl boronic acid under palladium catalysis. The reaction conditions often include the use of a base such as potassium carbonate in a solvent like toluene or dimethylformamide, and the reaction is carried out under an inert atmosphere .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using scalable catalysts, and employing efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: 1-[2,2-Di([1,1’-biphenyl]-4-yl)ethenyl]pyrene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the ethenyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid), sulfonating agents (e.g., sulfuric acid).
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydrogenated derivatives.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Applications De Recherche Scientifique
1-[2,2-Di([1,1’-biphenyl]-4-yl)ethenyl]pyrene has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Medicine: Investigated for its potential use in drug delivery systems and as a component in diagnostic imaging agents.
Mécanisme D'action
The mechanism of action of 1-[2,2-Di([1,1’-biphenyl]-4-yl)ethenyl]pyrene is largely dependent on its application. In photophysical applications, the compound’s extended conjugated system allows for efficient absorption and emission of light, making it useful as a fluorescent probe. In biological systems, its interactions with molecular targets can be studied using its fluorescence properties to track binding events and conformational changes .
Comparaison Avec Des Composés Similaires
1,1’-Biphenyl, 4-ethenyl-: Similar in structure but lacks the pyrene core, which significantly alters its photophysical properties.
[1,1’-Biphenyl]-2,2’-diol: Another biphenyl derivative with different functional groups, leading to distinct chemical reactivity and applications.
Uniqueness: 1-[2,2-Di([1,1’-biphenyl]-4-yl)ethenyl]pyrene is unique due to its combination of a pyrene core and biphenyl substituents, which confer distinct photophysical properties and potential for diverse applications in materials science and organic electronics.
Propriétés
Numéro CAS |
921599-46-4 |
|---|---|
Formule moléculaire |
C42H28 |
Poids moléculaire |
532.7 g/mol |
Nom IUPAC |
1-[2,2-bis(4-phenylphenyl)ethenyl]pyrene |
InChI |
InChI=1S/C42H28/c1-3-8-29(9-4-1)31-14-18-33(19-15-31)40(34-20-16-32(17-21-34)30-10-5-2-6-11-30)28-38-25-24-37-23-22-35-12-7-13-36-26-27-39(38)42(37)41(35)36/h1-28H |
Clé InChI |
QYLKSFRQXUUJJD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=CC3=C4C=CC5=CC=CC6=C5C4=C(C=C6)C=C3)C7=CC=C(C=C7)C8=CC=CC=C8 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(1S,3R,3aR,6aS)-5-(2-methoxy-5-nitrophenyl)-2',4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-1-yl]acetamide](/img/structure/B12622483.png)
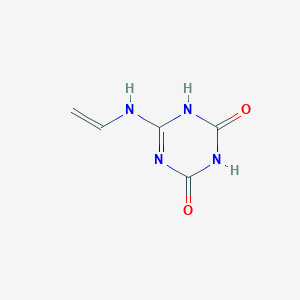
![2-Cyano-3-[4-(diphenylmethyl)phenyl]prop-2-enoic acid](/img/structure/B12622492.png)
![1-(4-Fluorophenyl)-2-{[(1R)-1-phenylethyl]amino}ethan-1-one](/img/structure/B12622495.png)
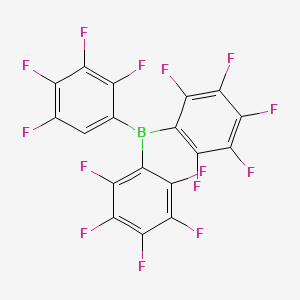

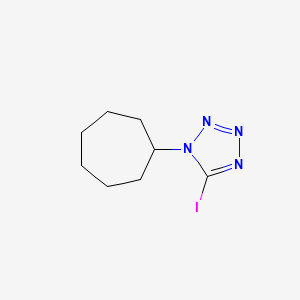
![1-Oxa-5-thia-9-azaspiro[5.5]undecane](/img/structure/B12622521.png)
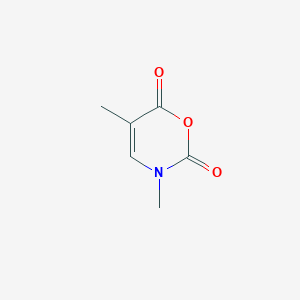
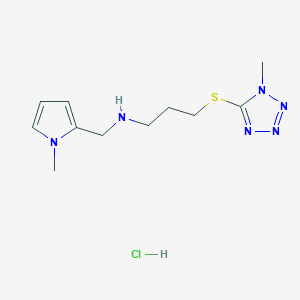
![1-(Azepan-1-yl)-3-[(4-hydroxyphenyl)sulfanyl]propan-1-one](/img/structure/B12622533.png)
![4-(1-Methyl-1H-indol-3-yl)-1H-pyrazolo[3,4-b]pyridine-6-carboxamide](/img/structure/B12622539.png)
![2-(4-Nitrophenyl)-5-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B12622543.png)
